molecular formula C19H15N3O5 B3182574 (3E,5E)-3,5-双(4-硝基苄叉)-哌啶-4-酮 CAS No. 919091-63-7

(3E,5E)-3,5-双(4-硝基苄叉)-哌啶-4-酮

货号 B3182574
CAS 编号: 919091-63-7
分子量: 365.3 g/mol
InChI 键: YUYPWAMLWZVHAE-KAVGSWPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one” is a compound that has gained attention in recent years due to its potential applications in various fields of research and industry. Its molecular formula is C19H15N3O5 and it has a molecular weight of 365.34 g/mol .


Synthesis Analysis

The synthesis of “(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one” involves the reaction of 4-Nitrobenzaldehyde and 4-piperidone.HCl. The reaction mixture is suspended in acetic acid, and hydrochloric acid gas is bubbled through the mixture. The mixture is then stirred overnight at room temperature .


Molecular Structure Analysis

The molecular structure of “(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one” consists of 19 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

“(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one” has a molecular weight of 365.34 g/mol. It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . Its solubility is 0.0413 mg/ml or 0.000113 mol/l, which classifies it as soluble .

科学研究应用

抗肿瘤活性

  • 合成和细胞毒性:已经合成并分析了 3,5-双(芳叉)-哌啶-4-酮 (BAP) 的衍生物(包括 (3E,5E)-3,5-双(4-硝基苄叉)-哌啶-4-酮等化合物)的抗肿瘤活性。由于其双 α,β-不饱和酮结构特征,它们表现出很强的抗肿瘤特性。不对称 BAP 因其在抑制肿瘤生长方面的潜在功效而备受关注,如针对各种人细胞系评估的初步细胞毒性所证明的 (Yao 等,2018)

抗炎活性

  • 合成和抗炎特性:对 3,5-双(芳叉)-4-哌啶酮衍生物(包括具有 N-苯磺酰基取代基的衍生物)的研究揭示了显着的抗炎活性。这些化合物由于其独特的结构特征,已显示出有效抑制炎症反应的能力。值得注意的是,具有强吸电子取代基的化合物表现出更有效的抑制效果 (李等,2018)

结构分析和分子对接

  • 晶体结构和相互作用研究:已经广泛研究了 3,5-双(芳叉)-哌啶-4-酮的结构特征。已进行晶体结构测定和赫希菲尔德表面分析以了解它们的分子相互作用。这些研究对于评估这些化合物的生物活性至关重要,包括分子对接研究以预测与特定蛋白质的相互作用 (R. V. & R. C,2021)

安全和危害

The compound is labeled with the signal word “Warning”. The associated hazard statement is H302, which indicates that it is harmful if swallowed .

属性

IUPAC Name

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYPWAMLWZVHAE-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919091-63-7
Record name 919091-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one
Reactant of Route 2
(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one
Reactant of Route 3
(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one
Reactant of Route 4
(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one
Reactant of Route 5
(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
(3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one

Q & A

Q1: What is RA-9's primary molecular target?

A1: RA-9 primarily targets a specific subset of deubiquitinating enzymes (DUBs) associated with the 19S subunit of proteasomes. []

Q2: How does RA-9 interact with its target?

A2: RA-9 acts as a potent, selective, and cell-permeable inhibitor of specific DUBs. [, ] It contains an α,β-unsaturated carbonyl group that interacts with cysteine sulfhydryl groups in the active sites of DUBs, inhibiting their activity. []

Q3: What are the downstream effects of RA-9's DUB inhibition?

A3: RA-9 treatment leads to:

  • Accumulation of polyubiquitinated proteins. []
  • Depletion of the free ubiquitin pool. []
  • Downregulation of cell cycle promoters like cyclin D1. []
  • Upregulation of tumor suppressors p53, p27Kip1, and p16Ink4A. []
  • Onset of apoptosis in various cancer cell lines. [, , , ]
  • Exacerbation of endoplasmic reticulum (ER) stress responses. []

Q4: How does RA-9’s effect on the unfolded protein response contribute to its anticancer activity?

A4: RA-9’s inhibition of proteasome-associated DUBs leads to an accumulation of proteins targeted for degradation. This, in turn, triggers the unfolded protein response, a cellular stress response. When the unfolded protein response is prolonged or excessive, as seen with RA-9 treatment, it can trigger apoptosis, contributing to the compound’s anticancer activity. []

Q5: What is the molecular formula and weight of RA-9?

A5: The molecular formula of RA-9 is C19H15N3O6. Its molecular weight is 377.35 g/mol.

Q6: Is there any spectroscopic data available for RA-9?

A6: While the provided research papers don't include specific spectroscopic data, it is likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed to confirm the structure and purity of RA-9 during its development.

Q7: Is there information available regarding RA-9's material compatibility, stability under various conditions, catalytic properties, computational modeling, or structure-activity relationships?

A7: The provided research papers primarily focus on RA-9’s biological activity and don't delve into these specific aspects. Further investigations are necessary to elucidate these properties.

Q8: What is known about the stability of RA-9 and its formulations?

A8: While the provided papers don't discuss specific stability data, RA-9 has demonstrated efficacy in both in vitro and in vivo studies, suggesting sufficient stability for these experimental settings. [, , , ] Formulation strategies to enhance its stability, solubility, and bioavailability would likely be essential for further development.

Q9: What are the known safety considerations and regulatory guidelines regarding RA-9?

A9: Given its early stage of development, comprehensive safety data for RA-9 is limited. Further studies are required to evaluate its toxicology, potential adverse effects, and long-term safety profile.

Q10: In which cancer types has RA-9 shown in vitro efficacy?

A11: RA-9 has demonstrated potent anti-cancer activity against various cancer cell lines, including those derived from breast, ovarian, and cervical cancers. [, , , ]

Q11: What is the in vivo efficacy of RA-9 in ovarian cancer models?

A12: In a mouse xenograft model of human ovarian cancer, RA-9 significantly decreased tumor burden and increased overall survival, supporting its potential as a therapeutic agent for this malignancy. []

Q12: What is the in vivo efficacy of RA-9 in Cushing’s disease models?

A13: In a murine AtT-20 model of Cushing’s Disease, RA-9 decreased cell proliferation and increased apoptosis, similar to the effects observed with pasireotide, a currently approved drug. Additionally, RA-9 reduced ACTH secretion in this model. []

Q13: Does RA-9 affect primary cells differently than cell lines?

A14: RA-9 selectively killed primary ovarian cancer cells derived from patients resistant to chemotherapy at clinically achievable concentrations, suggesting a favorable therapeutic window. [] Additionally, RA-9 was less toxic to primary human cells compared to cancer cell lines. []

Q14: Are there any insights regarding resistance mechanisms, cross-resistance, toxicology data, specific drug delivery strategies, potential biomarkers, or analytical techniques related to RA-9?

A14: These aspects require further research and are not extensively discussed within the provided research articles.

Q15: Is there information on RA-9's environmental impact, dissolution properties, analytical method validation, quality control measures during development, immunogenicity, or interactions with drug transporters and metabolizing enzymes?

A15: The provided research papers primarily focus on the biomedical aspects of RA-9 and do not offer detailed insights into these specific areas. Further investigations are necessary to address these aspects comprehensively.

Q16: Is there information on RA-9's biocompatibility, biodegradability, potential alternatives or substitutes, recycling strategies, or research infrastructure for its development?

A16: These aspects fall outside the scope of the provided research papers and require further exploration.

Q17: What is the historical context and potential for cross-disciplinary applications of RA-9?

A19: RA-9 research contributes to the evolving understanding of DUBs as therapeutic targets. Its mechanism of action and preclinical efficacy encourage further investigation into its potential for treating various cancers and potentially other diseases. [, , , , ] Cross-disciplinary research, incorporating expertise from medicinal chemistry, pharmacology, and oncology, will be crucial for advancing RA-9's development and exploring its full therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。